molecular formula C20H23ClN6O3 B2524223 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1421484-96-9

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2524223
CAS RN: 1421484-96-9
M. Wt: 430.89
InChI Key: ORDIQODJRWJWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H23ClN6O3 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry and Materials Science

  • Dimerization and Supramolecular Structures : Compounds in the ureidopyrimidinone family have been shown to dimerize via hydrogen bonding, forming stable supramolecular structures. This characteristic could imply that derivatives like the one might be useful in designing new materials with specific physical properties or for applications requiring controlled assembly and disassembly processes (Beijer et al., 1998).

Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of triazinyl urea, a relative class, have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. This suggests potential applications for the queried compound in protecting metals from corrosion, especially in industrial settings where acid resistance is crucial (Mistry et al., 2011).

Herbicide Development

  • Herbicidal Activity : Studies on substituted phenyltetrahydropyrimidinones, which share a core structure with pyrimidinone derivatives, indicate their potential as preemergence herbicides. These compounds inhibit carotenoid biosynthesis at the phytoene desaturase step, a critical pathway for plant growth. This suggests that the compound might have applications in agricultural chemistry as a herbicide (Babczinski et al., 1995).

Antimicrobial and Anticancer Research

  • Antimicrobial and Anticancer Potential : Novel pyrazole derivatives with structural similarities have shown promising antimicrobial and anticancer activities. This indicates a potential pharmaceutical application for the compound , where it could be part of new treatments targeting specific types of cancer or bacterial infections (Hafez et al., 2016).

properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O3/c1-13-24-18(12-19(25-13)27-8-4-5-9-27)22-6-7-23-20(28)26-15-10-14(21)16(29-2)11-17(15)30-3/h4-5,8-12H,6-7H2,1-3H3,(H,22,24,25)(H2,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDIQODJRWJWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.